molecular formula C16H32N2O4 B133862 1,6-Bis(tert-butoxycarbonylamino)hexane CAS No. 16644-54-5

1,6-Bis(tert-butoxycarbonylamino)hexane

Cat. No. B133862
CAS RN: 16644-54-5
M. Wt: 316.44 g/mol
InChI Key: VDSMPNIBLRKWEG-UHFFFAOYSA-N
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Description

1,6-Bis(tert-butoxycarbonylamino)hexane is a chemical compound that is part of a broader class of compounds with various applications in materials science and organic chemistry. While the provided papers do not directly discuss 1,6-Bis(tert-butoxycarbonylamino)hexane, they do provide insights into the properties and reactivity of structurally related compounds. For instance, the synthesis and study of 1,1'-bis(tert-butoxycarbonylamino)ferrocene, a protected derivative of 1,1'-diaminoferrocene, offers a glimpse into the potential reactivity and applications of bis(tert-butoxycarbonylamino) compounds .

Synthesis Analysis

The synthesis of related compounds often involves the use of protecting groups, such as tert-butoxycarbonyl, to shield functional groups during reactions. For example, 1,1'-bis(tert-butoxycarbonylamino)ferrocene was synthesized using a convenient method, which could be analogous to the synthesis of 1,6-Bis(tert-butoxycarbonylamino)hexane . Additionally, the preparation of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane from 2-oxazolidinone and hexamethylenediisocyanurate using triethylenediamine as a catalyst suggests a possible synthetic route for related bis(carbonylamino)hexane derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 1,6-Bis(tert-butoxycarbonylamino)hexane can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of 1,1'-bis(tert-butoxycarbonylamino)ferrocene was studied in both solid state and solution, revealing insights into the spatial arrangement of the tert-butoxycarbonylamino groups . This information is crucial for understanding the molecular geometry and potential reactivity of the compound.

Chemical Reactions Analysis

The reactivity of bis(amino) compounds can be inferred from studies on similar structures. For example, the reactivity of the bis(tert-butylsilyl)decatungstophosphate compound in homogeneous conditions with Me2SiCl2 to yield a hybrid anion with a heterosilylated network indicates the potential for bis(amino) compounds to participate in complex chemical reactions . Additionally, the thermal and photochemical solid-state polymerization reactivity of diacetylene analogues provides insights into the types of polymerization reactions that bis(amino)hexane derivatives might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,6-Bis(tert-butoxycarbonylamino)hexane can be extrapolated from the properties of structurally related compounds. For example, the liquid crystalline properties of 1,6-bis[(2,5-bis(4-alkoxy)phenoxycarbonyl)phenoxy]hexanes suggest that bis(amino)hexane derivatives could also exhibit mesogenic behavior depending on their structural modifications . The thermal degradation studies of 1,6-Bis(2-oxooxazolidin-3-ylcarbonylamino)hexane using TG-GC/MS techniques provide valuable information on the stability and decomposition products of similar bis(amino)hexane compounds .

Scientific Research Applications

Photodynamic Cancer Therapy

1,6-Bis(tert-butoxycarbonylamino)hexane and its derivatives have been studied for their potential in photodynamic therapy (PDT) for cancer treatment. Silicon 2,3-naphthalocyanine derivatives of this compound, with their strong absorption around 780 nm (optimal tissue transparency), are capable of producing singlet oxygen, essential for PDT. In vivo studies demonstrated tumor regression in mice without apparent systemic toxicity at certain dosages, highlighting the compound's potential in cancer treatment through PDT (Brasseur et al., 1994).

Vaccine Delivery Systems

The compound's derivatives have been researched for their role in enhancing immune responses against cancer. Amphiphilic polyanhydride copolymers based on derivatives of 1,6-Bis(tert-butoxycarbonylamino)hexane, when used for antigen-loading in vaccine delivery systems, showed promising results in triggering potential immune responses against cancer. These formulations led to delayed tumor progression and extended survival times in mice models, suggesting their potential use in cancer vaccine delivery systems (Joshi et al., 2013).

Biocompatibility of Nanoparticles

Carbohydrate-functionalized polyanhydride nanoparticles, incorporating derivatives of 1,6-Bis(tert-butoxycarbonylamino)hexane, have been assessed for their safety and biocompatibility in vivo. These nanoparticles, aimed at targeting C-type lectin receptors on immune cells to modulate immune responses, showed no adverse effects based on histopathological evaluation and analysis of serum and urine samples. This indicates the compound's potential for safe in vivo applications in drug delivery and vaccine formulations (Vela-Ramirez et al., 2014).

properties

IUPAC Name

tert-butyl N-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12-18-14(20)22-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSMPNIBLRKWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383024
Record name 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Bis(tert-butoxycarbonylamino)hexane

CAS RN

16644-54-5
Record name 1,6-BIS(TERT-BUTOXYCARBONYLAMINO)HEXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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